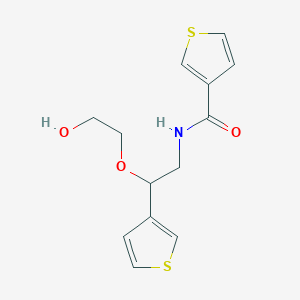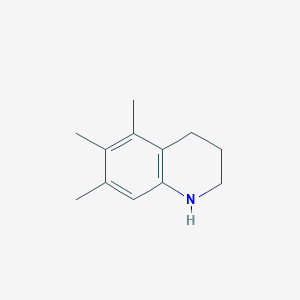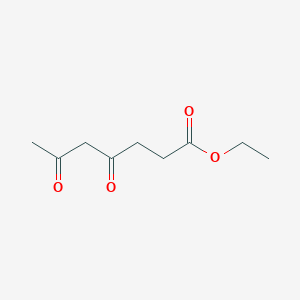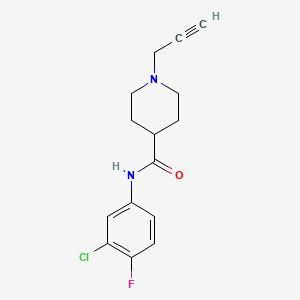![molecular formula C21H27NO9 B2699867 [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate CAS No. 1094812-83-5](/img/structure/B2699867.png)
[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetyloxy, acetamido, and phenoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxan-2-yl ring: This step involves the cyclization of a suitable precursor to form the oxan-2-yl ring structure.
Introduction of acetyloxy groups: Acetylation reactions are carried out to introduce the acetyloxy groups at the 3 and 4 positions.
Acetamido group addition: The acetamido group is introduced through an amidation reaction.
Phenoxy group attachment: The phenoxy group is attached via an etherification reaction, using 2-methylphenol as the starting material.
Final acetylation: The final step involves acetylation of the hydroxyl group at the 2 position to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy and acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine and alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido and phenoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Alcohols and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving acetylation and amidation. Its structure allows for the investigation of enzyme specificity and reaction mechanisms.
Medicine
In medicine, this compound may have potential as a drug candidate or a prodrug. Its multiple functional groups can be modified to enhance bioavailability, target specific tissues, or improve therapeutic efficacy.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate involves its interaction with specific molecular targets. The acetamido and acetyloxy groups can participate in hydrogen bonding and other non-covalent interactions with enzymes or receptors, modulating their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[3,4-Bis(acetyloxy)-5-amino-6-(2-methylphenoxy)oxan-2-yl]methyl acetate: Similar structure but with an amino group instead of an acetamido group.
[3,4-Dihydroxy-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate: Similar structure but with hydroxyl groups instead of acetyloxy groups.
[3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate: Similar structure but with a phenoxy group instead of a 2-methylphenoxy group.
Uniqueness
The uniqueness of [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its specific arrangement of acetyloxy, acetamido, and phenoxy groups allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c1-11-8-6-7-9-16(11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHQVFWBNCVROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2699784.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate](/img/new.no-structure.jpg)

![4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE](/img/structure/B2699787.png)
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2699788.png)


![1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole](/img/structure/B2699792.png)

![3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2699797.png)
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2699801.png)
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine](/img/structure/B2699802.png)
![METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE](/img/structure/B2699804.png)

